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Abstract

Zeranol (a-zearalanol) is a semi-synthetic mycotoxin derived from zearalenone, produced by
fungi of the Fusarium species.[1] It is utilized as an anabolic agent in the livestock industry in
several countries, including the United States, to promote growth and improve feed efficiency in
cattle and sheep.[2][3][4] Despite its agricultural applications, Zeranol's potent estrogenic
activity raises significant toxicological concerns.[5] As a non-steroidal estrogen agonist, it
mimics the action of 173-estradiol, allowing it to bind to estrogen receptors (ERs) and disrupt
normal endocrine function. This interference can lead to a cascade of adverse effects, including
reproductive and developmental toxicity, and potential carcinogenicity. This technical guide
provides an in-depth review of the foundational research on Zeranol's toxicology, summarizing
key quantitative data, detailing experimental methodologies, and visualizing critical biological
pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action

Zeranol's primary mechanism of toxicity stems from its structural similarity to endogenous
estrogens, which allows it to act as a potent agonist at estrogen receptors (ERa and ER[). This
binding initiates a series of cellular events typically regulated by estradiol, leading to endocrine
disruption. The estrogenic potency of Zeranol has been shown to be comparable to that of
17B-estradiol and the synthetic estrogen diethylstilbestrol (DES) in certain assays. By
interfering with the binding of natural estrogens, Zeranol disrupts hormonal balance and affects
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numerous signaling processes, which can result in reproductive disorders and other
pathologies.

The activation of ERs by Zeranol can lead to downstream effects, including the modulation of
gene expression. For example, in human breast cancer cells (MCF-7), Zeranol can regulate
the expression of estrogen-responsive genes. Furthermore, Zeranol's interaction with the
endocrine system can influence the hypothalamic-pituitary-gonadal axis, altering the secretion
of critical reproductive hormones.

Signaling Pathway: Zeranol's Estrogenic Action

The following diagram illustrates the general mechanism by which Zeranol exerts its estrogenic
effects, leading to altered gene expression.

Caption: Zeranol binds to cytoplasmic estrogen receptors, leading to dimerization and nuclear
translocation.

Toxicokinetics and Metabolism

The metabolism of Zeranol occurs primarily in the liver. Phase | metabolism involves
dehydrogenation to produce zearalanone (ZAN) as the major metabolite and taleranol (-
zearalanol) as a minor metabolite. Cytochrome P450 enzymes can also catalyze aromatic
hydroxylation. In Phase Il, these metabolites undergo conjugation, forming glucuronide and
sulfate conjugates.

Excretion pathways vary significantly between species. In humans, metabolites are excreted
mainly in the urine, whereas feces is the major route for rats and dogs. The extent of
glucuronidation also shows considerable inter-species variation, being as high as 99% in
humans but only 1% in dogs.

Metabolic Pathway of Zeranol
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Caption: Zeranol is metabolized via Phase | and Phase Il reactions into various metabolites for
excretion.

Acute and Chronic Toxicity

Zeranol exhibits extremely low acute toxicity. Toxicity testing in several species via various
administration routes has confirmed this low toxicity profile, with the oral LD50 in rats
exceeding 40 g/kg. The primary abnormalities observed in animals exposed to high doses are
attributed to the compound's potent effects on the endocrine system.

Chronic exposure, however, is of greater concern. Long-term ingestion of food containing
Zeranol residues can disrupt the balance of human sex hormones. It is classified as a
substance that causes damage to the endocrine system and liver through prolonged or
repeated exposure.
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Toxicity Data Summary

Parameter

Oral LD50

Oral LD50 (Zearalanone - metabolite)

Oral LD50 (Taleranol - metabolite)

No-Hormonal-Effect Level (NHEL)

No-Hormonal-Effect Level (NHEL)

Acceptable Daily Intake (ADI) - JECFA (1988)

No-Observed-Effect Level (NOEL) - Review Est.

No-Adverse-Effect Level (NOAEL) - 2-year study

Lowest-Adverse-Effect Level (LOAEL) - 2-year study

Reproductive and Developmental Toxicity

A significant body of evidence points to Zeranol's adverse effects on the male and female
reproductive systems.

Male Reproductive Toxicity:

e Spermatogenesis: Zeranol induces reproductive toxicity in adult male mice, damaging
spermatogenesis through direct effects on the testicles. It leads to a dose-dependent
decrease in epididymal sperm count and motility.

o Organ Weights: Treatment can cause a significant decrease in the weight of the testes and
prostate gland. Atrophy of the testicular seminiferous tubules is a notable pathological
change.

e Hormone Levels: Zeranol can decrease serum levels of testosterone (T), follicle-stimulating
hormone (FSH), and luteinizing hormone (LH), interfering with the hypothalamic-pituitary-
testicular axis.
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Female Reproductive and Developmental Toxicity:

Endocrine Disruption: Prepubertal exposure in female rats leads to earlier vaginal opening
and irregular estrous cycles. It can severely damage ovarian function and structure, leading
to anovulatory ovaries.

Developmental Effects: Exposure during pregnancy may reduce the number of fetuses, fetal
weight, and fetal survival. Gestational exposure to the parent compound, zearalenone, can
cause transgenerational toxicity, resulting in developmental dysfunction in female offspring.

Experimental Protocol: Male Reproductive Toxicity in
Mice

Objective: To investigate the effects of Zeranol on the spermatogenesis and sex hormone
levels of adult male animals.

Animal Model: Adult male Kunming mice.

Groups: Mice were randomly divided into a control group and three treatment groups
receiving different doses of Zeranol (e.g., low, medium, high dose) via gavage for a specified
period (e.g., 30 days).

Dosage: Doses administered in studies include ranges like 500 mg/kg and 1000 mg/kg to
observe dose-dependent effects.

Endpoints Measured:

o Sperm Analysis: Epididymal sperm count, motility, and malformation rates.

o Organ Weights: Body weight, and weights of testes, epididymis, seminal vesicles, and
prostate.

o Histopathology: Microscopic examination of testicular tissue for pathological changes
(e.g., arrangement of spermatogenic cells, atrophy).

o Hormone Analysis: Serum and testicular levels of Testosterone, LH, and FSH measured
by radioimmunoassay (RIA).
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Genotoxicity and Carcinogenicity

The genotoxicity and carcinogenicity of Zeranol are areas of significant concern and ongoing

research.

Genotoxicity: The evidence regarding Zeranol's direct genotoxicity is mixed. Some studies
have reported that Zeranol is not mutagenic in Salmonella strains (Ames test). However, other
research suggests a mechanism of indirect genotoxicity. The catechol metabolites of Zeranol,
formed during metabolism, can induce oxidative DNA damage. These metabolites can form
reactive quinones that either alkylate DNA or produce reactive oxygen species (ROS), leading
to lesions like 8-0xo-2'-deoxyguanosine.

Carcinogenicity:

o Breast Cancer: Zeranol is considered a potential endocrine disruptor linked to breast cancer.
It can stimulate the proliferation of human breast tumor cells in vitro, with a potency similar to
estradiol. Serum from Zeranol-implanted cattle has been shown to transform normal human
breast cells into cancerous cells in culture and promote the growth of existing cancer cells.
The risk may be elevated in obese women due to interactions with leptin, a hormone that can
also promote breast cancer growth.

o Hepatic Neoplasia: In the Armenian hamster, a model sensitive to estrogenic hepatotoxicity,
Zeranol was found to induce acute liver damage and subsequent hepatic carcinogenesis.
These effects were blockable by the estrogen receptor antagonist tamoxifen, suggesting an
ER-mediated pathway.

Experimental Workflow: In Vitro Breast Cell
Transformation Assay
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Caption: Workflow for assessing the cell-transforming potential of serum from Zeranol-treated
animals.

Immunotoxicity

Zeranol's parent compound, zearalenone, has been identified as an immunotoxic agent. Its
estrogenic properties are believed to be the primary driver of these effects. Studies on
ovariectomised rats treated with zearalenone showed significant thymic atrophy, changes in
thymocyte phenotype, and a decrease in the percentage of B cells in the spleen. Furthermore,
it impaired antibody production and peroxide release by macrophages. These findings suggest
that, like other estrogens and endocrine disruptors, Zeranol and its related compounds can
adversely affect both innate and acquired immune responses.

Conclusion

The toxicological profile of Zeranol is defined by its potent, non-steroidal estrogenic activity.
While its acute toxicity is low, the potential for chronic toxicity, particularly through endocrine
disruption, is significant. Foundational research has established clear links between Zeranol
exposure and adverse outcomes in the reproductive systems of both males and females. The
evidence pointing towards its role as a potential carcinogen, especially in hormone-sensitive
tissues like the breast and liver, warrants careful consideration. Its ability to induce genotoxicity
through metabolic activation rather than direct DNA interaction highlights a complex
toxicological mechanism. For researchers, scientists, and drug development professionals,
understanding these multifaceted toxicological pathways is critical for assessing the risks
associated with Zeranol exposure and for the development of strategies to mitigate its potential
harm to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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